sodium;propane-2-sulfinate

Description

Contextualization within Organosulfur Chemistry and Sulfinate Derivatives

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and play a crucial role in various biological processes. sciencedaily.comwikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org The field of organosulfur chemistry, which studies the properties and synthesis of these compounds, is vast and has led to the development of numerous pharmaceuticals, including penicillin and sulfa drugs. wikipedia.org

Within this broad field, sulfinates (RSO₂⁻) and their salts, such as sodium propane-2-sulfinate, represent a particularly valuable class of reagents. rsc.orgacs.org Compared to more traditional sulfonylating agents like sulfonyl chlorides, sulfinate salts are generally odorless, less sensitive to moisture, and easier to handle, making them more user-friendly in a laboratory setting. rsc.orgsemanticscholar.org Their stability and multifaceted reactivity have positioned them as indispensable tools for synthetic chemists. rsc.orgresearchgate.net

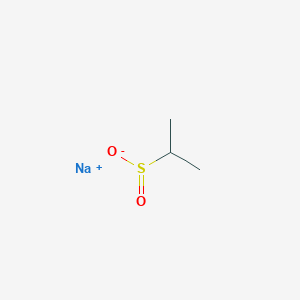

The general structure of a sulfinate salt features a sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom bearing a negative charge (which is balanced by a cation, in this case, sodium), and single-bonded to an organic group. In the case of sodium propane-2-sulfinate, this organic group is an isopropyl group.

Significance as a Versatile Chemical Building Block in Synthetic Methodologies

The true value of sodium propane-2-sulfinate lies in its adaptability as a chemical building block. rsc.orgresearchgate.netrsc.org It can act as a precursor to a variety of sulfur-containing functional groups, a critical feature in the synthesis of new materials and biologically active compounds. rsc.orgacs.org The sulfinate moiety can be readily transformed into sulfones, sulfonamides, and thiosulfonates, which are key components in many pharmaceuticals and agrochemicals. rsc.orgqs-gen.com

The versatility of sodium sulfinates, including sodium propane-2-sulfinate, stems from their ability to participate in a wide array of chemical reactions. semanticscholar.orgrsc.org These reactions often involve the formation of new carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.orgresearchgate.net This reactivity allows for the introduction of the sulfonyl group (R-SO₂-) into various organic molecules, a common strategy in drug discovery and development to modify the properties of a lead compound.

The following tables summarize some of the key properties of sodium propane-2-sulfinate and highlight its role in the synthesis of various organosulfur compounds.

| Property | Value |

| Chemical Formula | C₃H₇NaO₂S nih.gov |

| Molecular Weight | 130.14 g/mol nih.gov |

| IUPAC Name | sodium;propane-2-sulfinate nih.gov |

| CAS Number | 4160-19-4 nih.gov |

| Appearance | Typically a powder sigmaaldrich.com |

| Application in Synthesis | Resulting Functional Group |

| Reaction with alkyl halides | Sulfones (R-SO₂-R') researchgate.net |

| Reaction with amines | Sulfonamides (R-SO₂-NR'R'') rsc.org |

| Reaction with disulfides | Thiosulfonates (R-SO₂-S-R') rsc.org |

The ability to readily synthesize a diverse range of these important sulfur-containing compounds from a stable and accessible starting material like sodium propane-2-sulfinate underscores its significance in modern organic synthesis. rsc.orgsioc-journal.cn Researchers continue to explore new applications and reaction methodologies involving this versatile reagent, further expanding the toolkit of synthetic chemists. sciencedaily.comresearchgate.net

Properties

IUPAC Name |

sodium;propane-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOHNUOJMKNMLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of the Propane 2 Sulfinate Anion

General Reactivity Profiles

The reactivity of the propane-2-sulfinate anion is governed by the presence of lone pairs on both the sulfur and oxygen atoms, as well as the nature of the carbon-sulfur bond. This electronic configuration allows it to engage in a variety of chemical transformations.

The propane-2-sulfinate anion is an effective nucleophile, capable of attacking electrophilic centers to form new covalent bonds. This reactivity is central to its application in the synthesis of various organosulfur compounds. The anion can act as an S-nucleophile or an O-nucleophile, although reactions at the sulfur atom are more common and synthetically useful.

Research has demonstrated that sulfenate anions (RSO⁻), which are structurally related to sulfinates, are potent S-nucleophiles used to form sulfoxides researchgate.net. Similarly, the propane-2-sulfinate anion participates in nucleophilic substitution and addition reactions. For instance, sulfinate anions can attack activated electrophiles, leading to the formation of sulfones and other sulfur-containing molecules nih.gov. The nucleophilic attack of a sulfinate anion on a suitable electrophile is a key step in the formation of sulfinyl sulfones, which are themselves important reactive intermediates nih.gov.

This nucleophilic character is harnessed in the synthesis of:

Sulfones: By reacting with alkyl halides or other carbon-based electrophiles.

Sulfonamides: Through reaction with suitable nitrogen-containing electrophiles nih.gov.

Thiosulfonates: Via attack on electrophilic sulfur species nih.gov.

The choice of solvent and reaction conditions can influence the regioselectivity of the nucleophilic attack, directing the reaction towards the desired product.

While the propane-2-sulfinate anion itself is electron-rich and primarily acts as a nucleophile, it can be converted in situ into a precursor for electrophilic species. This typically involves an initial activation step where the sulfinate is treated with an activating agent.

A key example is the reaction of a sodium sulfinate salt with an activating agent like acetyl chloride. This reaction forms a reactive intermediate, which can then undergo further transformations nih.gov. This intermediate can present an electrophilic sulfur center, enabling reactions with nucleophiles. For example, the formation of sulfinyl sulfones involves the activation of a sulfinate salt, which then reacts with another equivalent of the sulfinate anion nih.gov. This process effectively allows the sulfinate to be used in reactions where an electrophilic sulfur source is required, expanding its synthetic utility beyond its inherent nucleophilic nature.

One of the most significant and widely explored aspects of propane-2-sulfinate chemistry is its role as a precursor to various radical species. Under appropriate conditions, it can generate sulfonyl, alkyl, and sulfinyl radicals, each with distinct reactivity and synthetic applications researchgate.net.

Propane-2-sulfonyl radicals ((CH₃)₂CHSO₂•) are readily generated from sodium propane-2-sulfinate, typically through an oxidation process. This single-electron transfer (SET) can be initiated by various methods, including chemical oxidants, electrochemical methods, or photoredox catalysis researchgate.netresearchgate.net. The resulting sulfonyl radicals are versatile intermediates for forming C-S and N-S bonds nih.gov.

These radicals can add to unsaturated systems like alkenes and alkynes, leading to the formation of vinyl or alkyl sulfones. The generation of sulfonyl radicals has become a cornerstone of modern organic synthesis, providing a powerful method for the introduction of the sulfonyl group into complex molecules under mild conditions researchgate.netrsc.org.

| Method | Reagents/Conditions | Description |

| Chemical Oxidation | K₂S₂O₈, m-CPBA | A strong oxidizing agent initiates a single-electron transfer from the sulfinate anion to generate the sulfonyl radical nih.gov. |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir or Ru complexes) | The excited state of the photocatalyst oxidizes the sulfinate anion to the corresponding sulfonyl radical under mild, light-driven conditions researchgate.net. |

| Electrochemistry | Electric current | Anodic oxidation provides a reagent-free method for generating sulfonyl radicals from sulfinate salts researchgate.net. |

A significant pathway in the reactivity of sulfonyl radicals derived from sulfinates is the subsequent cleavage of the carbon-sulfur bond. Upon formation, the propane-2-sulfonyl radical can undergo desulfonylation—the extrusion of a molecule of sulfur dioxide (SO₂) —to generate a secondary propyl radical ((CH₃)₂CH•).

This process is particularly valuable as it transforms an accessible sulfinate salt into a reactive carbon-centered radical. This strategy has been leveraged for the functionalization of various molecules, especially in the context of late-stage functionalization of heterocycles sigmaaldrich.com. The generation of alkyl radicals from sulfinates has been described as a flexible strategy, although the evolution to less stable radicals after sulfur dioxide extrusion can be challenging researchgate.net. This pathway effectively allows sulfinates to serve as precursors for C-C bond formation, greatly expanding their synthetic utility beyond traditional sulfur chemistry.

The generation of sulfinyl radicals (RSO•) from sulfinate precursors represents another distinct radical pathway. Sulfinyl radicals have long been known but have seen limited synthetic application until more recently rsc.orgresearchgate.net.

A contemporary method for generating sulfinyl radicals involves the formation and subsequent homolytic cleavage of a sulfinyl sulfone intermediate. The process begins with the activation of a sodium sulfinate salt (e.g., with acetyl chloride) to form a reactive intermediate. This species then reacts with a second molecule of the sulfinate to yield a sulfinyl sulfone nih.gov. The relatively weak S-S bond in the sulfinyl sulfone can then undergo homolytic fission, concurrently generating a sulfonyl radical and a sulfinyl radical nih.gov. Electron spin resonance studies have confirmed the formation of sulfinyl radicals as terminal species in the reactions involving thiyl radicals and oxygen nih.gov. This dual radical generation allows for novel transformations, such as the sulfinylsulfonation of unsaturated hydrocarbons nih.govresearchgate.net.

| Radical Species | Formula | Generation from Sulfinate | Key Reactivity |

| Propane-2-sulfonyl Radical | (CH₃)₂CHSO₂• | Oxidation of propane-2-sulfinate | Addition to π-systems (alkenes, alkynes) |

| Isopropyl Radical | (CH₃)₂CH• | Extrusion of SO₂ from the sulfonyl radical | C-C bond formation, C-H functionalization |

| Propane-2-sulfinyl Radical | (CH₃)₂CHSO• | Homolysis of an intermediate sulfinyl sulfone | Radical coupling, addition to π-systems |

Radical Reactivity Pathways

Single-Electron Transfer Processes

The propane-2-sulfinate anion can engage in single-electron transfer (SET) processes, particularly under electrochemical or photochemical conditions. In these reactions, the sulfinate anion donates a single electron to an acceptor molecule, generating a sulfonyl radical and the radical anion of the acceptor. This SET pathway is a key step in various transformations. For instance, the reaction of sulfinates with certain organic substrates can be initiated by an SET to generate a radical anion of the substrate, which may then undergo further reactions like fragmentation. One proposed mechanism involves the rapid elimination of a sulfinate anion from a radical anion intermediate, highlighting the anion's role in free radical chain processes. researchgate.net

Bond-Forming Reactions Involving Sodium Propane-2-Sulfinate

Sodium;propane-2-sulfinate is a versatile and powerful building block for the creation of various organosulfur compounds. Its utility stems from its capacity to form bonds between sulfur and carbon, nitrogen, and other sulfur atoms. rsc.orgsemanticscholar.org

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound serves as an effective reagent for this purpose. It is widely used to synthesize sulfones through reactions with various carbon electrophiles. rsc.orgsemanticscholar.org For example, it can react with alkyl halides or activated alkenes (e.g., in Michael additions) to furnish isopropyl sulfones. These reactions are fundamental in constructing larger molecules containing the isopropylsulfonyl moiety.

Key applications include the synthesis of various types of sulfones:

Allylic Sulfones: Formed from the reaction with allylic electrophiles.

Vinyl Sulfones: Resulting from reactions with vinyl halides or alkynes.

β-Keto Sulfones: Produced by reacting with α-haloketones. rsc.orgsemanticscholar.org

The versatility of sodium sulfinates like this compound in C-S bond formation is also demonstrated in transition metal-catalyzed cross-coupling reactions. researchgate.net

| Reactant Type | Product | Catalyst/Conditions |

| Alkyl Halide | Alkyl Isopropyl Sulfone | Standard nucleophilic substitution |

| Activated Alkene | β-Functionalized Isopropyl Sulfone | Base-catalyzed Michael addition |

| Propargylic Carbonate | Allenyl Isopropyl Sulfone | Palladium-catalyzed desulfitation |

Nitrogen-Sulfur (N-S) Bond Formation

This compound is a valuable precursor for the synthesis of sulfonamides, compounds with significant applications in medicinal chemistry. The formation of the N-S bond is typically achieved through the oxidative coupling of the sulfinate with an amine. rsc.org Various methods have been developed to facilitate this transformation, often employing catalysts to promote the reaction.

Common catalytic systems for this transformation include:

Copper-Catalyzed Coupling: Utilizes a copper catalyst to mediate the oxidative coupling between the sulfinate and primary or secondary amines.

Iodine-Catalyzed Reactions: Employs molecular iodine as a catalyst to facilitate the formation of the N-S bond under oxidative conditions.

Electrochemical methods have also emerged as a green and efficient alternative for synthesizing sulfonamides from sulfinates and amines. semanticscholar.org

| Nitrogen Source | Product | Common Catalysts |

| Primary/Secondary Amines | N-Substituted Isopropylsulfonamide | Copper salts, Iodine (I₂) |

| Ammonia | Isopropylsulfonamide | Electrochemical oxidation |

| Benzotriazoles | N-Sulfonyl Benzotriazole | Iodine (I₂) |

Sulfur-Sulfur (S-S) Bond Formation

The reaction of this compound with sulfur-containing electrophiles provides a direct route to thiosulfonates, which contain a sulfur-sulfur bond. This transformation is typically accomplished by coupling the sulfinate with thiols or disulfides under oxidative conditions. rsc.org Metal catalysts are often employed to facilitate this S-S bond formation. For instance, copper and iron salts have been shown to be effective catalysts for the aerobic coupling of sodium sulfinates with thiols, producing a wide variety of symmetrical and unsymmetrical thiosulfonates. rsc.org This reaction provides a reliable method for synthesizing isopropyl thiosulfonates.

| Sulfur Source | Product | Common Catalysts |

| Thiols (R'-SH) | Isopropyl Thiosulfonate (iPr-SO₂-S-R') | CuI, FeCl₃ |

| Disulfides (R'-S-S-R') | Isopropyl Thiosulfonate (iPr-SO₂-S-R') | Copper salts |

Carbon-Carbon (C-C) Bond Formation

While primarily known for forming heteroatom bonds, sodium sulfinates, including the isomeric sodium propane-1-sulfinate, have been identified as suitable reagents for certain C-C bond formation reactions. These reagents are part of a modern toolkit for the late-stage functionalization of complex molecules, particularly nitrogen-containing heterocycles. In these specialized applications, the sulfinate group can be involved in radical processes or transition metal-catalyzed cycles where a subsequent step involves the formation of a new carbon-carbon bond. The precise role of the sulfinate can vary, but it often facilitates the introduction of a functional group that enables subsequent C-C coupling.

Catalytic Transformations

This compound is not only a reagent but can also be a key component in various catalytic transformations. Its involvement is prominent in photoredox and transition metal-catalyzed reactions, where it can act as a precursor to reactive sulfonyl radicals or as a coupling partner in a catalytic cycle. rsc.org

In photoredox catalysis , the propane-2-sulfinate anion can be oxidized via a single-electron transfer mechanism to a propan-2-sulfonyl radical. This radical species can then engage in various bond-forming reactions, such as addition to alkenes or alkynes, or in C-H functionalization processes. rsc.org

In transition metal catalysis , particularly with palladium or copper, this compound can participate in cross-coupling reactions. For example, in palladium-catalyzed desulfinative coupling reactions, the sulfinate acts as a nucleophilic partner, coupling with electrophiles like propargylic carbonates to form allenes. researchgate.net These catalytic processes benefit from the stability and accessibility of sulfinate salts while enabling the construction of complex organic molecules under relatively mild conditions.

Palladium-Catalyzed Reactions

Palladium catalysis provides a powerful platform for the functionalization of organic molecules, and the use of sulfinate anions as coupling partners has gained significant traction. The propane-2-sulfinate anion, in particular, participates in several key palladium-catalyzed processes, including allylic C-H sulfonylation and cross-coupling reactions. These reactions are characterized by complex catalytic cycles involving various palladium oxidation states, from Pd(0) to Pd(IV).

Palladium-catalyzed allylic C-H sulfonylation is a direct and atom-economical method for the synthesis of allylic sulfones. This transformation avoids the need for pre-functionalized substrates, instead activating a C-H bond at an allylic position for subsequent bond formation with the sulfinate nucleophile. In the context of sodium propane-2-sulfinate, this reaction provides a direct route to allylic isopropyl sulfones.

One study detailed the direct Pd(II)-catalyzed oxidative C-H allylic sulfonylation of terminal alkenes. In this protocol, the reaction of allylbenzene with sodium propane-2-sulfinate afforded the corresponding allylic sulfone in a 22% yield researchgate.net. This highlights the feasibility of employing alkylsulfinates like propane-2-sulfinate in such transformations, although yields may vary depending on the substrate and reaction conditions.

The mechanism of palladium-catalyzed allylic C-H sulfonylation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by the coordination of the alkene to a Pd(II) catalyst. Following coordination, the abstraction of an allylic proton occurs. This C-H activation step is often considered the rate-determining step of the catalytic cycle mdpi.com.

The C-H abstraction is thought to proceed via a concerted metalation-deprotonation (CMD) pathway, where a ligand on the palladium center, such as an acetate, acts as an internal base to remove the allylic proton. This process leads to the formation of a π-allylpalladium(II) intermediate. The sulfinate anion then attacks this intermediate, leading to the formation of the allylic sulfone product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an external oxidant to complete the catalytic cycle.

In some cases, particularly with tertiary allylic carbonates, an inner-sphere pathway for C-S bond formation has been proposed. In this mechanism, the oxygen atom of the sulfinate coordinates to the palladium center, facilitating the nucleophilic attack by the sulfur atom through a six-membered chair-like transition state rsc.org. This bifunctional role of the sulfinate nucleophile can influence the regio- and enantioselectivity of the reaction rsc.org.

Steric hindrance plays a crucial role in determining the efficiency and selectivity of palladium-catalyzed reactions. In the context of allylic C-H sulfonylation, the steric bulk of both the alkene substrate and the sulfinate nucleophile can impact the reaction outcome. While specific studies focusing solely on the steric effects of the propane-2-sulfinate anion are limited, general principles can be applied.

For instance, in related palladium-catalyzed cross-coupling reactions, increased steric hindrance on the coupling partners has been shown to reduce reaction efficiency organic-chemistry.org. It is plausible that the bulky isopropyl group of the propane-2-sulfinate anion could influence the rate of nucleophilic attack on the π-allylpalladium intermediate. This steric demand might contribute to the moderate yields observed in some instances of allylic sulfonylation with this reagent researchgate.net.

Furthermore, the regioselectivity of the nucleophilic attack on the π-allyl intermediate is also governed by steric factors. Attack at the less substituted terminus of the allyl moiety is generally favored to minimize steric repulsion, leading to the formation of linear allylic sulfones.

In palladium-catalyzed allylic C-H functionalization, several competing reaction pathways can exist, and the choice of ligands is critical in directing the reaction towards the desired outcome. For instance, in the absence of a suitable nucleophile, β-hydride elimination from the π-allylpalladium intermediate can occur, leading to the formation of dienes.

The ligand environment around the palladium center influences both the reactivity and selectivity of the catalytic system. Different ligands can affect the electron density at the metal center, thereby modulating its catalytic activity. For example, the use of different phosphine ligands in palladium catalysis can significantly alter reaction yields nih.gov. In some palladium-catalyzed sulfonylation reactions, the choice of ligand can be crucial for achieving high yields and selectivities.

Moreover, the solvent can also play a significant role. For example, in palladium-catalyzed allylic amination, the highest branched-to-linear product ratios were obtained in THF, which was attributed to the intermediacy of sigma-complexes researchgate.net. Similar solvent effects could be at play in allylic sulfonylation reactions.

The formation of a C-S bond via reductive elimination from a high-valent palladium intermediate is a key step in many proposed mechanisms for sulfonylation reactions. Theoretical studies on the reductive elimination from neutral palladium(IV) sulfinate complexes have provided valuable insights into this process researchgate.net.

These studies, using density functional theory (DFT) calculations, have revealed that neutral palladium(IV) sulfinate complexes can undergo reductive elimination through several possible pathways, including C-S, C-C, and C-Cl bond formation researchgate.net. The calculations indicate that the formation of the C-S bond is kinetically more favorable than the other competing pathways researchgate.net. This intrinsic preference for C-S bond formation is fundamental to the success of palladium-catalyzed sulfonylation reactions.

The geometry of the palladium(IV) complex is crucial for reductive elimination to occur. The groups to be eliminated must typically be in a cis-position relative to each other on the metal center umb.eduumb.edu. For octahedral Pd(IV) complexes, reductive elimination is often preceded by the dissociation of a ligand to generate a more reactive five-coordinate intermediate umb.eduumb.edu.

Sodium propane-2-sulfinate can also participate in palladium-catalyzed cross-coupling reactions, where it acts as a source of the isopropylsulfonyl group. These reactions typically involve the coupling of the sulfinate with an organic electrophile, such as an aryl or vinyl halide.

The general mechanism for these cross-coupling reactions involves the oxidative addition of the organic halide to a Pd(0) species to form a Pd(II) intermediate. This is followed by transmetalation with the sodium sulfinate, where the sulfinate anion replaces the halide on the palladium center. The final step is reductive elimination from the resulting Pd(II)-sulfinate complex to form the desired sulfone and regenerate the Pd(0) catalyst.

While the use of aryl sulfinates in desulfinative cross-coupling reactions is well-documented, the application of alkyl sulfinates like sodium propane-2-sulfinate is also emerging. These reactions provide a powerful tool for the synthesis of a wide range of sulfones. The efficiency of these cross-coupling reactions can be influenced by factors such as the choice of palladium precursor, ligand, base, and solvent organic-chemistry.orgnih.gov.

Sulfinyl Ester Synthesis

The synthesis of sulfinyl esters from sulfinate anions is a fundamental transformation in organosulfur chemistry. One common approach involves the reaction of a sodium sulfinate with an activating agent, such as an acyl chloride, to form a mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol to furnish the corresponding sulfinate ester. For instance, a mixed anhydride can be prepared from a sodium sulfinate and trimethylacetyl chloride, which then reacts with various primary and secondary alcohols in the presence of a base like trimethylamine to yield sulfinate esters. acs.org

Another strategy for the synthesis of sulfinyl esters from sulfinic acids, which can be generated in situ from sodium sulfinates, employs 1,1′-carbonyldiimidazole (CDI). The reaction of a sulfinic acid with CDI leads to the formation of a sulfinylimidazole. This intermediate readily reacts with a range of alcohols, including primary, secondary, and tertiary ones, to produce the corresponding sulfinate alkyl esters in good yields. organic-chemistry.org

An organocatalytic approach has also been developed for the asymmetric condensation of prochiral sulfinates and alcohols to produce enantioenriched sulfinate esters. nih.gov In this method, an electrophile like ethyl chloroformate activates the sulfinate to form a mixed anhydride. A chiral catalyst, such as a pentanidium organocatalyst, then facilitates the stereoselective replacement reaction with an alcohol. nih.gov This method is particularly valuable for the late-stage functionalization of complex molecules containing sulfur. nih.gov

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool for a variety of transformations involving sulfinate anions, including those derived from this compound. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

While direct copper-catalyzed sulfenylation reactions with this compound are not extensively documented, related sulfonylation reactions highlight the potential for generating sulfur-centered radicals that can engage in C-S bond formation. For instance, a copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates has been reported. rsc.org The proposed mechanism involves the generation of a sulfonyl radical from the sodium sulfinate, which then adds across the alkene to form a benzylic radical. This radical subsequently undergoes copper-catalyzed arylation with an aryl boronic acid to yield β,β-diaryl sulfones. rsc.org Although this is a sulfonylation, it demonstrates the feasibility of copper-catalyzed radical pathways originating from sodium sulfinates.

Copper catalysts are effective in promoting the synthesis of sulfinate esters. An efficient copper-assisted method for the conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters has been developed. nih.govsemanticscholar.orgrsc.orgresearchgate.net This reaction proceeds in the presence of a copper(II) salt, such as CuBr₂, and does not require a ligand. nih.govsemanticscholar.org Mechanistic studies, including radical trapping experiments, suggest the involvement of a radical pathway. nih.govsemanticscholar.org It is proposed that a sulfonyl intermediate is initially generated through the coordination of copper to the sodium sulfinate. This intermediate then decomposes to form a sulfonyl free radical and a Cu(I) species. nih.govsemanticscholar.orgrsc.org The sulfonyl radical then combines with a copper-coordinated hydroxypyridine to yield the sulfonate ester. nih.govsemanticscholar.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Pyridone | Sodium p-toluenesulfinate | CuBr₂ (1.0 equiv.) | MeCN | 90 | 78 | semanticscholar.org |

| 3-Hydroxypyridine | Sodium p-toluenesulfinate | CuBr₂ (1.0 equiv.) | MeCN | 90 | 85 | semanticscholar.org |

| 4-Hydroxypyridine | Sodium p-toluenesulfinate | CuBr₂ (1.0 equiv.) | MeCN | 90 | 82 | semanticscholar.org |

| 2-Hydroxypyridine | Sodium methanesulfinate | CuBr₂ (1.0 equiv.) | MeCN | 90 | 75 | semanticscholar.org |

Furthermore, a copper-catalyzed method for the preparation of masked (hetero)aryl sulfinates has been developed using substoichiometric amounts of a copper salt. nih.govacs.org This reaction couples (hetero)aryl halides with a sulfonylation reagent under mild, base-free conditions. nih.govacs.org The resulting β-ester (hetero)aryl sulfones can be unmasked under basic conditions to generate the corresponding sulfinates. nih.govacs.org

Organozinc compounds, including zinc sulfinates, have shown significant catalytic activity in the copolymerization of carbon dioxide (CO₂) and epoxides to produce polycarbonates. nih.govscispace.com Simple zinc organyls (R₂Zn) can efficiently catalyze the copolymerization of CO₂ and cyclohexene oxide without the need for a co-catalyst. nih.govscispace.com The reaction proceeds under halogen-free conditions. nih.gov While specific studies on organozinc propane-2-sulfinates are limited, the general mechanism involves the insertion of the epoxide into a zinc-alkoxide or zinc-carbonate bond, followed by the insertion of CO₂. The nature of the R group on the zinc catalyst can influence the activity and the properties of the resulting polymer. nih.gov

| Epoxide | Catalyst | Pressure (MPa) | Temperature (°C) | TON | TOF (h⁻¹) | Reference |

| Cyclohexene oxide | Et₂Zn | 2.0 | 100 | 189 | 12 | nih.gov |

| Cyclohexene oxide | Bu₂Zn | 2.0 | 100 | 269 | 17 | nih.gov |

| Cyclohexene oxide | iPr₂Zn | 2.0 | 100 | 177 | 11 | nih.gov |

Metal-Free Catalysis

In recent years, there has been a growing interest in developing metal-free catalytic systems for organic transformations to enhance sustainability. Sodium sulfinates, including this compound, are valuable reagents in these systems, often acting as precursors to sulfonyl radicals under oxidative conditions.

Visible-light photocatalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sodium sulfinates. researchgate.netresearchgate.net Upon irradiation with visible light in the presence of a suitable photosensitizer, the sulfinate can undergo a single-electron transfer (SET) to generate the corresponding sulfonyl radical. researchgate.net These radicals can then participate in a variety of reactions, including addition to alkenes and alkynes, and C-H functionalization. researchgate.netresearchgate.netresearchgate.net

Electrochemical methods also provide a metal-free approach to generate sulfonyl radicals from sodium sulfinates. rsc.orgsemanticscholar.org Anodic oxidation of the sulfinate anion can lead to the formation of the sulfonyl radical, which can then be used in subsequent synthetic transformations. rsc.orgsemanticscholar.org

Furthermore, transition-metal-free C-S bond formation has been achieved using sodium sulfinates and aryne precursors. nih.gov In this process, a broad range of sodium sulfinates react with o-silyl aryl triflates under mild conditions to afford a diverse array of sulfones in good to excellent yields. nih.gov

Other Significant Reaction Types

Beyond the reactions detailed above, the propane-2-sulfinate anion participates in several other important transformations. As a versatile building block, it can act as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions. rsc.orgsemanticscholar.org

Sodium sulfinates are widely used as precursors for sulfonyl radicals in various radical reactions. researchgate.net These reactions can be initiated by chemical oxidants, photoredox catalysis, or electrochemical methods. The resulting sulfonyl radicals can undergo a variety of transformations, including:

Addition to Unsaturated Bonds: Sulfonyl radicals readily add to alkenes and alkynes, leading to the formation of vinyl and alkyl sulfones. rsc.orgsemanticscholar.org

Ring-Closing Sulfonylation: Intramolecular addition of a sulfonyl radical to an unsaturated bond can be used to construct cyclic sulfones. rsc.orgsemanticscholar.org

Multicomponent Reactions: Sulfonyl radicals can be trapped by other reagents in multicomponent reactions to build complex molecular architectures. rsc.orgsemanticscholar.org

C-H Sulfonylation: Direct C-H sulfonylation of arenes and heteroarenes can be achieved through radical pathways. rsc.orgsemanticscholar.org

The diverse reactivity of the propane-2-sulfinate anion makes it a valuable synthon in organic synthesis for the construction of a wide range of sulfur-containing molecules.

Oxidation Reactions

The oxidation of the propane-2-sulfinate anion typically leads to the formation of a sulfone, a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This transformation is a common and synthetically useful reaction of sulfinate anions.

Recent research has highlighted electrochemical methods for the synthesis of sulfones from sodium sulfinates, which are considered environmentally friendly as they can avoid the use of harsh oxidizing agents and transition metals. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through the formation of sulfonyl radicals via direct oxidation or through an iodine-mediated pathway, which then undergo radical addition to olefins. organic-chemistry.org

The oxidation of sulfinates can also be achieved using various chemical oxidants. For instance, the combination of iodine and tert-butyl hydroperoxide (TBHP) has been used to facilitate the oxidative-sulfonylation of tertiary amines with sodium sulfinates to produce sulfonamides. rsc.org

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Sodium Sulfinates and Olefins | Direct current, graphite (B72142) carbon electrodes, acetonitrile/water, Na2CO3, NaI | Vinyl, Alkyl, and Allyl Sulfones | organic-chemistry.org |

| Tertiary Amines and Sodium Sulfinates | Iodine, tert-butyl hydroperoxide (TBHP) | Sulfonamides | rsc.org |

Reduction Reactions

The direct reduction of the propane-2-sulfinate anion is not as extensively documented in scientific literature as its oxidation. Sulfinates are typically formed from the reduction of sulfonyl chlorides. wikipedia.org However, some electrochemical studies provide insight into the redox behavior of related sulfur compounds. For example, the electrochemical sulfinylation of aryl halides with sulfur dioxide is a net reductive process. nih.gov Cyclic voltammetry has shown an irreversible reduction of SO2, and the presence of an amine can alter its redox behavior, suggesting that a long-lived SO2 radical anion might be beneficial for the reaction. nih.gov

While direct reduction of the propane-2-sulfinate anion to a sulfenic acid or thiol is not a commonly employed synthetic route, the involvement of sulfinates in reductive processes is known, particularly in desulfonylation reactions which are discussed in a later section.

Nucleophilic Substitution Reactions

The propane-2-sulfinate anion is an effective nucleophile, with the sulfur atom being the primary site of nucleophilic attack. In nucleophilic substitution reactions, the sulfinate anion displaces a leaving group on an electrophilic carbon atom, leading to the formation of a new carbon-sulfur bond and typically yielding a sulfone.

The reactivity of sulfinate anions in nucleophilic substitution is well-established. They can react with a variety of electrophiles, including alkyl halides and other compounds with good leaving groups. wikipedia.org The sulfonate group, a related sulfur-containing functional group, is an excellent leaving group, which underscores the stability of the corresponding anion and the favorability of such substitution reactions.

| Electrophile | Nucleophile | General Product | Key Feature |

|---|---|---|---|

| Alkyl Halide | Propane-2-sulfinate anion | Isopropyl Sulfone | Formation of a C-S bond |

Reactions with Homoleptic Organozinc Compounds

The reaction of homoleptic organozinc compounds (R2Zn) with sulfur dioxide provides a pathway to organozinc sulfinates. This reaction represents an environmentally friendly and efficient synthesis of [(RSO2)ZnR]n complexes. Studies have shown that the nature of the organic group (R) on the zinc compound influences the structure of the resulting organozinc sulfinate in the solid state. For example, with a methyl group, a one-dimensional polymer is formed, while tert-butyl and phenyl groups lead to a tetramer and a dimer, respectively.

These reactions are significant as they provide a method for the synthesis of sulfinate-containing compounds directly from organometallic precursors and sulfur dioxide.

| Homoleptic Organozinc (R2Zn) | Resulting Organozinc Sulfinate Structure (Solid State) |

|---|---|

| Me2Zn | One-dimensional polymer: [(MeSO2)ZnMe]n |

| tBu2Zn | Tetramer: [(tBuSO2)ZntBu]4 |

| Ph2Zn | Dimer: [(PhSO2)ZnPh]2·2THF |

Desulfonylation Reactions

Desulfonylation reactions involve the removal of a sulfonyl group from an organic molecule. Reductive desulfonylation is a key process where a carbon-sulfur bond in a sulfonyl group is replaced by a carbon-hydrogen bond. The mechanism of these reactions, particularly with metal amalgam reducing agents, is believed to proceed through the fragmentation of the sulfone into a sulfinate anion and an organic radical. The organic radical is then reduced and protonated to yield the final sulfur-free product.

This highlights the role of the sulfinate anion as a leaving group in these transformations. The stability of the sulfinate anion contributes to the thermodynamic driving force for the reaction.

In some cases, desulfination is an enzymatic process. For instance, the enzyme 2'-hydroxybiphenyl-2-sulfinate desulfinase (DszB) catalyzes the cleavage of a C-S bond in its substrate to release sulfite (B76179). Theoretical calculations suggest this enzymatic reaction proceeds via an electrophilic aromatic substitution mechanism.

Applications in Advanced Organic Synthesis

Construction of Diverse Organosulfur Compounds

Sodium sulfinates are powerful nucleophilic and radical precursors for introducing the sulfonyl group (–SO₂–) into organic molecules. nih.gov Their utility spans various synthetic transformations, enabling the creation of complex molecules with applications in pharmaceuticals and materials science. nih.govsemanticscholar.org The reactivity can be tailored depending on the reaction conditions, making them key reagents for synthesizing sulfones, sulfonamides, and sulfonate esters. nih.govpatsnap.com

Sulfones are a significant class of organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. Sodium;propane-2-sulfinate and other sodium sulfinates are widely used in their synthesis. nih.gov The formation of the C–S bond necessary for sulfone construction can be achieved through various methodologies, including reactions with alkynes and alkenes. nih.govmdpi.com

β-Ketosulfones are valuable synthetic intermediates that contain both a carbonyl and a sulfonyl group. mdpi.comresearchgate.net One prominent method for their synthesis is the oxysulfonylation of alkynes with sodium sulfinates. mdpi.com For instance, the reaction of terminal alkynes with sulfinic acids, generated in situ from sodium sulfinates, can be catalyzed by various agents to yield β-ketosulfones. mdpi.com

Recent research has demonstrated efficient, metal-free approaches. A method promoted by BF₃·OEt₂ facilitates the reaction between alkynes and sodium sulfinates, offering good functional group compatibility and high yields under mild conditions. mdpi.com Another strategy involves the visible-light-induced aerobic oxidative sulfonylation of alkynes with sodium sulfinates, catalyzed by graphitic carbon nitride, which proceeds in an aqueous medium. researchgate.net Traditionally, these compounds were synthesized via nucleophilic alkylation of sodium sulfinates with acyl halides. mdpi.com

Table 1: Selected Methods for β-Ketosulfone Synthesis from Sodium Sulfinates This table is interactive and can be sorted by clicking on the headers.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Alkyne | Sodium Sulfinate | BF₃·OEt₂ | Metal-free, mild conditions. mdpi.com |

| Alkyne | Sodium Sulfinate | Graphitic Carbon Nitride (photocatalyst) | Visible light, aerobic, aqueous conditions. researchgate.net |

| Arylpropiolic Acid | Sodium Sulfinate | Hexafluoroisopropanol (HFIP) / O₂ | Catalyst-free, green oxidant. mdpi.com |

Vinyl sulfones are important structural motifs in organic synthesis and biologically active compounds. nih.gov They can be synthesized through the reaction of sodium sulfinates with various substrates like alkenes, alkynes, and alcohols. nih.govorganic-chemistry.org An electrochemical approach allows for the synthesis of vinyl sulfones from sodium sulfinates and olefins in an undivided cell with graphite (B72142) electrodes, achieving high yields at room temperature. organic-chemistry.orgresearchgate.net

Copper-catalyzed methods are also prevalent. The reaction of alkenes with sodium sulfinates using a CuI-bpy catalyst and oxygen as an oxidant stereoselectively produces (E)-alkenyl sulfones. organic-chemistry.org Similarly, the copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates in the presence of air affords (E)-alkenyl sulfones with high regio- and stereoselectivity. organic-chemistry.org

Table 2: Examples of Vinyl Sulfone Synthesis This table is interactive and can be sorted by clicking on the headers.

| Substrate | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Olefins | Sodium Sulfinate | Direct Current, Graphite Electrodes | Vinyl Sulfone. organic-chemistry.orgresearchgate.net |

| Alkenes | Sodium Sulfinate | CuI-bpy, O₂ | (E)-Alkenyl Sulfone. organic-chemistry.org |

| Alkynes | Sodium Sulfinate | Cu(OTf)₂, Microwave | (E)-Alkenyl Sulfone. organic-chemistry.org |

Allylic sulfones are versatile intermediates in organic synthesis. researchgate.net A common and efficient route to these compounds is the palladium-catalyzed sulfonylation of allylic substrates, such as vinylethylene carbonates, with sodium sulfinates. researchgate.net This method is known for its high regioselectivity and stereoselectivity, often yielding (Z)-allylic sulfones. researchgate.net Aliphatic-derived sulfinates, like this compound, are compatible with this protocol. researchgate.net

Other methods include the dehydrative sulfination of allylic alcohols, which proceeds under mild conditions with water as the only byproduct, and tungsten-catalyzed allylation of sodium sulfinates that provides branched allylic sulfones. organic-chemistry.org

Table 3: Catalytic Systems for Allylic Sulfone Synthesis This table is interactive and can be sorted by clicking on the headers.

| Substrate | Reagent | Catalyst System | Selectivity |

|---|---|---|---|

| Vinylethylene Carbonates | Sodium Sulfinate | Palladium Catalyst | High Regio- and Stereoselectivity (Z/E up to 99:1). researchgate.net |

| Allylic Alcohols | Sodium Sulfinate | Pd(OAc)₂ / PPh₃ / Et₃B | Excellent Yields. organic-chemistry.org |

Sulfonamides are a critical class of compounds, particularly known for their presence in pharmaceuticals. nih.gov They are synthesized by forming a nitrogen-sulfur (N–S) bond. nih.govpatsnap.com A direct and common method is the oxidative coupling of amines with sodium sulfinates. nih.govsemanticscholar.org

Metal-free synthesis can be achieved using molecular iodine (I₂) as a mediator at room temperature, which works for a wide range of primary and secondary amines, including aromatic, aliphatic, and cyclic variants, to produce sulfonamides in good to excellent yields. nih.govsemanticscholar.org In another approach, iodine is used catalytically in the presence of an oxidant like sodium percarbonate. nih.gov Copper-catalyzed systems also provide an effective route for this transformation. nih.gov

Table 4: Conditions for Sulfonamide Synthesis from Sodium Sulfinates and Amines This table is interactive and can be sorted by clicking on the headers.

| Amine Type | Reagent/Catalyst | Key Feature |

|---|---|---|

| Primary and Secondary (Aromatic, Aliphatic) | Stoichiometric I₂ | Metal-free, room temperature. nih.govsemanticscholar.org |

| Primary and Secondary (Aromatic, Aliphatic, Heteroaromatic) | Catalytic I₂ / Sodium Percarbonate | Oxidative amination. nih.gov |

Sulfonate esters are important functional groups in organic chemistry, often used as leaving groups in substitution reactions or as protecting groups. eurjchem.comresearchgate.net They can be synthesized through the O-sulfonylation of alcohols or phenols with sodium sulfinates. nih.gov

One method involves an iodine-induced O-sulfonylation of phenols with sodium sulfinates. nih.gov For alkyl alcohols, a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) can promote the reaction with sodium sulfinates to afford alkyl sulfonate esters in moderate to good yields. nih.gov Additionally, a copper-assisted method using CuBr₂ has been developed for the conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl sulfonate esters. researchgate.net

Table 5: Selected Reagents for Sulfonate Ester Synthesis This table is interactive and can be sorted by clicking on the headers.

| Substrate | Reagent System | Product |

|---|---|---|

| Phenols | Sodium Sulfinate / I₂ | Aryl Sulfonate Esters. nih.gov |

| Primary and Secondary Alcohols | Sodium Sulfinate / PIDA | Alkyl Sulfonate Esters. nih.gov |

Synthesis of Thiosulfonates

Thiosulfonates (R-SO₂S-R¹) are an important class of organosulfur compounds. This compound and other sodium sulfinates are key reagents for their synthesis through the formation of a sulfur-sulfur bond. Various methodologies have been developed to achieve this transformation, often involving the coupling of a sulfinate with a thiol or disulfide derivative.

One established method involves the reaction of sodium sulfinates with N-(organothio)succinimides. For instance, a scandium triflate (Sc(OTf)₃)-catalyzed sulfenylation reaction between sodium sulfinates and various N-(organothio)succinimides effectively produces both symmetrical and unsymmetrical thiosulfonates in good to high yields. nih.gov

More direct approaches involve the cross-coupling of sodium sulfinates with thiols or disulfides. nih.govorganic-chemistry.org Iron(III) chloride (FeCl₃) catalyzes the coupling of thiols with sodium sulfinates, operating under aerobic conditions to provide a range of thiosulfonates in high yields (83–96%). nih.govorganic-chemistry.org Similarly, a copper(I) iodide-phenanthroline complex (CuI–Phen·H₂O) can also catalyze this S–S coupling reaction. nih.gov Another strategy employs a boron trifluoride etherate (BF₃·OEt₂)-mediated radical disproportionate coupling of sodium sulfinates to form thiosulfonates. This protocol is noted for its good functional group tolerance and mild reaction conditions. nih.gov

| Reactants | Catalyst/Mediator | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Sulfinates + N-(organothio)succinimides | Sc(OTf)₃ | Forms symmetrical and unsymmetrical products. | Good to High | nih.gov |

| Sodium Sulfinates + Thiols | FeCl₃ / O₂ (air) | Green and sustainable; uses an inexpensive catalyst. | 83–96 | nih.govorganic-chemistry.org |

| Sodium Sulfinates + Thiols | CuI–Phen·H₂O / O₂ (air) | Effective S-S coupling under aerobic conditions. | 40–96 | nih.gov |

| Sodium Sulfinates | BF₃·OEt₂ | Radical disproportionate coupling; good functional group tolerance. | Good | nih.gov |

Synthesis of Sulfides

The formation of carbon-sulfur (C–S) bonds is fundamental in organic chemistry, and sodium sulfinates, including this compound, are valuable reagents for synthesizing sulfides (R-S-R¹). nih.govnih.gov These reactions leverage the sulfinate salt as a source of a sulfenylating agent (RS–). The transformation from a sulfinate to a sulfide (B99878) involves a reduction of the sulfur center. This versatility makes sodium sulfinates attractive precursors in synthetic pathways where direct handling of volatile and odorous thiols is undesirable. nih.gov The specific conditions required to promote the sulfenylating reactivity of sodium sulfinates over their more common sulfonylating (RSO₂–) behavior are a key aspect of these synthetic strategies. nih.gov

Role in Multicomponent Reactions and Ring-Closing Processes

This compound is a key player in advanced synthetic strategies that involve the generation of sulfonyl radicals. These reactive intermediates can trigger cascades, leading to the formation of complex cyclic structures and facilitating multicomponent reactions where multiple molecules are combined in a single step.

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

The generation of sulfonyl radicals from sodium sulfinates has enabled the development of powerful ring-closing reactions. nih.govnih.govresearchgate.net In these processes, the sulfonyl radical adds to an unsaturated bond (like an alkene or alkyne) within the same molecule, initiating a cyclization event. The resulting carbon-centered radical can then be trapped or further react to form a stable, functionalized cyclic product. This strategy has been successfully applied to synthesize a variety of sulfonylated heterocycles and carbocycles. nih.gov This approach is a significant achievement in the application of sodium sulfinates, providing a direct route to complex molecular architectures. nih.govnih.govsemanticscholar.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all starting materials. Sodium sulfinates have emerged as valuable partners in MCRs, typically by providing a sulfonyl moiety that is incorporated into the final structure. nih.govnih.govresearchgate.net The ability of sodium sulfinates to generate sulfonyl radicals under mild conditions makes them particularly suitable for radical-mediated MCRs. These reactions allow for the rapid construction of molecular complexity from simple precursors, which is a central goal in modern synthetic chemistry. nih.govsemanticscholar.org

Site-Selective Functionalization Strategies

A major challenge in organic synthesis is the ability to functionalize a specific C–H bond in a complex molecule without affecting other similar bonds. Sodium sulfinates are increasingly used in innovative strategies to achieve this goal.

Site-Selective C–H Sulfonylation

Recent advances have established the use of sodium sulfinates for the site-selective sulfonylation of C–H bonds. nih.govresearchgate.netsemanticscholar.org This transformation allows for the direct installation of a sulfonyl group at a specific position, bypassing the need for pre-functionalized substrates. These reactions often employ transition-metal catalysis or photoredox catalysis to generate the reactive sulfonylating species. A particularly noteworthy development is the ability to achieve remote site-selective C–H sulfonylation, where a functional group on the substrate directs the sulfonylation to a C–H bond located several atoms away. nih.gov This powerful strategy provides a new level of precision in molecular editing and is considered a promising frontier in the application of sodium sulfinate chemistry. nih.govsemanticscholar.orgresearchgate.net

Divergent Reactivity Control (e.g., with Pyridinium (B92312) Salts)

A significant advancement in synthetic chemistry is the ability to use identical starting materials to create different products by selectively controlling reaction pathways. The combination of sulfinates, such as this compound, and pyridinium salts exemplifies this principle of divergent reactivity. By manipulating the reaction conditions, chemists can steer the process through either a one-electron or a two-electron manifold to achieve distinct outcomes.

Under base-catalyzed conditions, the reaction between a sulfinate and an N-amidopyridinium salt proceeds through a two-electron pathway. This results in the direct C4-sulfonylation of the pyridine (B92270) ring, where the sulfonyl group is introduced at the C4 position. In contrast, when the same set of reagents is exposed to visible light, their reactivity is completely altered. The sulfinate and the N-amidopyridinium salt form an electron donor-acceptor (EDA) complex. This complex, upon photoexcitation, facilitates a one-electron transfer process to generate sulfonyl radicals. In the presence of an alkene, this radical pathway initiates a three-component sulfonative pyridylation, yielding β-pyridyl alkyl sulfones.

These two reaction pathways are orthogonal, meaning they proceed independently without interfering with one another, providing chemists with precise control over the synthetic outcome.

| Condition | Reaction Pathway | Key Intermediate | Product Type |

|---|---|---|---|

| Base Catalysis | Two-Electron Manifold | N/A (Concerted or Ionic) | C4-Sulfonylation of Pyridine |

| Visible Light Exposure | One-Electron Manifold | Sulfonyl Radical | Sulfonative Pyridylation of Alkene |

Generation of Reactive Intermediates for Complex Syntheses

This compound is a valuable reagent for generating reactive intermediates that are crucial for constructing complex molecules. Its primary role in this context is as a clean and efficient source of alkyl radicals.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. The direct functionalization of these structures, particularly through the formation of carbon-carbon bonds, is a key challenge in medicinal chemistry. Alkyl sulfinates, including this compound, serve as excellent precursors for alkyl radicals, which can then be used to functionalize these important heterocycles.

This process, often referred to as a Minisci-type reaction, involves the generation of an isopropyl radical from this compound via a single electron oxidation. This radical is then intercepted by a protonated nitrogen heterocycle to form a new C-C bond. The reactions are known for their operational simplicity and mild conditions, which tolerate a wide range of sensitive functional groups. This method provides a powerful tool for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and other advanced materials. The regioselectivity of the functionalization can often be tuned by adjusting the pH and choice of solvent.

| Reagent | Reactive Intermediate | Application | Key Advantage |

|---|---|---|---|

| This compound | Isopropyl Radical | C-H Functionalization of Nitrogen Heterocycles | Mild conditions, high functional group tolerance |

Spectroscopic and Structural Characterization Methodologies in Research

Diffusion Ordered Spectroscopy (DOSY) for Solution-Phase Studies

Diffusion Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that distinguishes different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.com This method is particularly valuable for studying the solution-phase behavior of ions like propane-2-sulfinate, providing insights into aggregation, ion pairing, and interactions with other solution components without the need for physical separation.

The core principle of DOSY involves applying pulsed magnetic field gradients during an NMR experiment. Molecules that diffuse more rapidly will experience a greater variation in the magnetic field, leading to a significant attenuation of their NMR signal. jhu.edu Conversely, larger, slower-diffusing species retain more of their signal intensity. The result is a two-dimensional spectrum where one axis represents the conventional chemical shift (δ) and the other represents the calculated diffusion coefficient (D). emerypharma.com

In the context of sodium;propane-2-sulfinate, DOSY can be used to:

Determine the effective hydrodynamic radius: The diffusion coefficient is inversely related to the size and shape of a molecule in a given medium. emerypharma.com By measuring the diffusion coefficient of the propane-2-sulfinate anion, its effective size in solution can be estimated.

Investigate Ion Pairing: In solution, the sodium cation and propane-2-sulfinate anion may exist as a tightly bound ion pair, as solvent-separated ion pairs, or as free ions. Each of these states will have a distinct diffusion coefficient. DOSY can help differentiate these species and understand the equilibrium between them under various conditions (e.g., changing solvent polarity or concentration).

Monitor Interactions: If this compound is part of a reaction mixture, DOSY can track its interaction with other reagents or catalysts. A change in the diffusion coefficient of the propane-2-sulfinate anion upon addition of another molecule would indicate the formation of a larger, slower-diffusing complex.

The data obtained from a DOSY experiment can be presented in a table that correlates specific NMR signals (chemical shifts) to their corresponding diffusion coefficients.

Table 1: Hypothetical DOSY Data for this compound and a Reaction Partner in DMSO-d6

| Compound/Species | 1H NMR Signal (ppm) | Assignment | Diffusion Coefficient (D) (x 10-10 m2/s) |

| This compound | 2.85 (septet) | -CH- | 4.52 |

| This compound | 1.18 (doublet) | -CH3 | 4.52 |

| Reagent X | 7.20 (multiplet) | Aromatic-H | 5.10 |

| Reaction Complex | 2.95 (septet, broad) | Complexed -CH- | 3.88 |

This interactive table illustrates how signals corresponding to the same molecule share the same diffusion coefficient. A new, lower diffusion coefficient would indicate the formation of a larger reaction complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov This method is indispensable for studying reaction mechanisms that involve radical intermediates, which are often too transient and low in concentration to be observed by other techniques.

In reactions involving this compound, radical species can be generated, for example, through single-electron transfer (SET) oxidation. The resulting propane-2-sulfinyl radical (CH3)2CH-S(O)• could be a key intermediate. EPR spectroscopy can provide definitive evidence for the existence of such radicals and offer detailed information about their electronic structure. nih.gov

The key parameters obtained from an EPR spectrum are:

The g-value: This is a dimensionless factor that is analogous to the chemical shift in NMR. Its value is characteristic of the electronic environment of the unpaired electron and can help identify the type of radical (e.g., carbon-centered, oxygen-centered, or sulfur-centered).

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (like 1H or 33S) splits the EPR signal into multiple lines. The spacing of these lines, the hfc, reveals the identity and number of interacting nuclei and the distribution of the unpaired electron's spin density across the molecule. mdpi.com

For instance, the oxidation of this compound could potentially lead to sulfinyl or even peroxyl radicals if oxygen is present. nih.gov EPR, often in combination with spin-trapping techniques, can capture and identify these short-lived species. nih.gov

Table 2: Hypothetical EPR Parameters for Radicals Derived from Propane-2-sulfinate

| Radical Intermediate | g-value | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant (a) (Gauss) |

| Isopropylsulfinyl Radical [(CH3)2CHS(O)•] | 2.0085 | 1H (methine) | 4.2 |

| Isopropylsulfonyl Radical [(CH3)2CHSO2•] | 2.0050 | 1H (methine) | 1.8 |

| Isopropylperoxyl Radical [(CH3)2CHOO•] | 2.0150 | None | 0 |

This interactive table presents plausible EPR data that could be used to identify specific radical intermediates during a reaction. The distinct g-values and hyperfine couplings act as fingerprints for each radical species.

In-Situ Infrared (IR) Spectroscopy for Reaction Monitoring

In-situ Infrared (IR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mt.com By inserting a probe directly into the reaction mixture, spectra are collected continuously, providing a direct window into the dynamic changes of the chemical composition. mt.com This technique eliminates the need for offline sampling, which can be error-prone and may not accurately represent the state of the reaction at a given moment. researchgate.net

For reactions involving this compound, in-situ IR is ideal for tracking the consumption of the sulfinate and the formation of products and intermediates. Every functional group in a molecule absorbs infrared radiation at a characteristic frequency. The S=O stretch in the propane-2-sulfinate anion, for example, has a strong and distinct absorption band.

Key applications of in-situ IR in studying reactions of this compound include:

Kinetic Analysis: By plotting the absorbance (which is proportional to concentration) of reactant and product bands over time, detailed reaction profiles can be generated. mt.com This data is used to determine reaction rates, orders, and activation energies.

Mechanism Elucidation: The appearance and subsequent disappearance of transient absorption bands can provide direct evidence for the formation of reaction intermediates. researchgate.net

Process Optimization: Real-time monitoring allows for the precise determination of reaction endpoints, ensuring complete conversion and preventing the formation of by-products due to unnecessarily long reaction times or excursions in reaction conditions. mt.com

For example, in a reaction where this compound acts as a nucleophile to form a sulfone, in-situ IR could monitor the decrease of the S=O stretching band of the sulfinate while simultaneously tracking the emergence of the two asymmetric and symmetric SO2 stretching bands of the sulfone product.

Table 3: Characteristic Infrared Absorption Frequencies for Monitoring a Reaction of this compound

| Functional Group | Compound Type | Wavenumber (cm-1) | Role in Reaction |

| S=O Stretch | Sulfinate (Reactant) | ~1050 - 1000 | Decreases over time |

| SO2 Asymmetric Stretch | Sulfone (Product) | ~1350 - 1300 | Increases over time |

| SO2 Symmetric Stretch | Sulfone (Product) | ~1160 - 1120 | Increases over time |

| C-Br Stretch | Alkyl Bromide (Reactant) | ~650 - 550 | Decreases over time |

This interactive table highlights the key IR bands that would be monitored to track the progress of a hypothetical substitution reaction where this compound is a reactant.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating organosulfur compounds, offering a balance between accuracy and computational cost. For species like the propane-2-sulfinate anion, DFT can elucidate geometric parameters, vibrational frequencies, and electronic properties, providing a foundational understanding of its behavior. While specific DFT studies exclusively focused on sodium;propane-2-sulfinate are not prevalent in the literature, extensive research on analogous sulfinate systems provides significant insights into its expected chemical behavior.

Mechanistic Studies of Reductive Elimination Reactions

Reductive elimination is a crucial step in many catalytic cycles, often responsible for the formation of the final product. DFT calculations have been instrumental in unraveling the mechanisms of reductive elimination involving sulfinate ligands from metal centers. For instance, theoretical studies on neutral palladium(IV) sulfinate complexes have explored the competitive pathways for bond formation. researchgate.net These calculations reveal that C–S bond-forming reductive elimination is often kinetically favored over other pathways, such as C–C or C–Cl bond formation. researchgate.net

Similarly, computational investigations into copper(I)-catalyzed reactions involving sulfinates have shed light on the energetics of reductive elimination from copper(III) intermediates. rsc.org DFT studies comparing S-bound versus O-bound sulfinate ligands show that reductive elimination from an S-bound copper(III) sulfinate species has a significantly lower activation barrier than from its O-bound counterpart. rsc.org This suggests that for propane-2-sulfinate, its coordination mode to a metal center would be a critical determinant of its reactivity in catalytic cross-coupling reactions.

Table 1: Calculated Activation Energies for Reductive Elimination from Metal-Sulfinate Complexes

| Metal Center | Ligand System | Reductive Elimination Pathway | Calculated Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Copper(III) | (DMEDA)Cu(OSOPh)(Ph)(I) | O-bound Ph-SO₂Ph | +112.5 | rsc.org |

Note: Data is for benzenesulfinate (B1229208), a structural analog of propane-2-sulfinate. DMEDA = N,N'-Dimethylethylenediamine.

Modeling of Organometallic Compound Reactivity (e.g., Trapping with SO2)

The reverse of sulfinate formation, the extrusion of sulfur dioxide (SO₂), is a well-known reaction pathway for sulfinates, particularly under thermal or photochemical conditions. Computational models can predict the thermodynamics and kinetics of this SO₂ loss. Baran and colleagues have developed alkyl sulfinate reagents that serve as effective radical precursors through the loss of SO₂. nih.gov DFT calculations can model the transition state for this desulfinylation process, providing insight into the stability of the resulting alkyl radical.

Conversely, the insertion of SO₂ into metal-alkyl bonds to form metal-sulfinate complexes is a fundamental reaction in organometallic chemistry. Computational studies on arylplatinum(II) complexes have shown that they can reversibly bind SO₂, forming square-pyramidal adducts. nih.gov DFT calculations help in understanding the geometry and bonding of these SO₂ adducts, which are precursors to the formation of the sulfinate ligand. These models can predict the favorability of SO₂ insertion into a metal-isopropyl bond, which would be the primary route for forming a metal-bound propane-2-sulfinate from an isopropyl-metal complex and SO₂.

Elucidation of Reaction Pathways and Energy Profiles

DFT is a powerful tool for mapping the entire potential energy surface of a chemical reaction. This allows for the identification of intermediates, transition states, and the calculation of activation barriers, providing a complete energetic profile of the reaction pathway. For reactions involving propane-2-sulfinate, such as its role as a nucleophile or its participation in radical reactions, DFT can predict the most likely mechanistic pathways.

For example, in a hypothetical nucleophilic substitution reaction, DFT could be used to compare the energy profiles of S-alkylation versus O-alkylation of the ambident propane-2-sulfinate anion, thereby predicting the reaction's regioselectivity under different conditions. Theoretical investigations into the reactions of NO₃ radicals with analogous small organic molecules have demonstrated the capability of DFT to map complex reaction networks involving multiple intermediates and products. nih.gov

Insights into C-S Bond Activation

While sulfinates are often used to form C-S bonds, the cleavage or activation of C-S bonds is also a significant area of study, particularly for the degradation of organosulfur compounds or for their use in cross-coupling reactions. rsc.org Computational studies provide mechanistic details on how transition metals can insert into the C-S bond of sulfinates or their derivatives. DFT calculations can model the oxidative addition of a C-S bond to a metal center, which is often the initial step in catalytic cycles that utilize organosulfur compounds as substrates. researchgate.netnih.gov Although the C(sp³)–S bond in propane-2-sulfinate is generally strong, theoretical models can identify catalytic systems capable of activating this bond by lowering the activation energy for cleavage.

Advanced Computational Chemistry for Organosulfur Systems

Beyond standard DFT, more advanced computational methods are being applied to understand complex organosulfur systems. Multireference methods may be required for electronically complex situations, such as reactions involving excited states or multiple spin states. For condensed-phase simulations, combining quantum mechanics with molecular mechanics (QM/MM) allows for the study of reactions in a solvent environment, providing a more realistic model of the reaction conditions. These advanced methods can offer a more refined understanding of the subtle electronic and environmental effects governing the reactivity of this compound.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and materials science, aiming to correlate a molecule's structure with its biological activity or physical properties. creative-biolabs.comcollaborativedrug.comdotmatics.com For a compound like this compound, computational modeling can be used to generate a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties).

These descriptors, calculated for a series of related sulfinate compounds, can then be used to build a QSAR model. For instance, if a series of alkyl sulfinates were tested for a specific biological activity, QSAR modeling could identify which properties of the alkyl group are most important for that activity. nih.gov This approach allows for the rational design of new, more potent compounds by predicting their activity before synthesis. Although specific SAR studies on this compound are not documented, the principles of computational SAR could be readily applied to explore its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium propane-2-sulfinate, and how can purity be validated experimentally?

- Methodological Answer : Sodium propane-2-sulfinate is typically synthesized via sulfination of propane-2-sulfonic acid derivatives. A common approach involves acid-base neutralization under controlled pH (e.g., acidification to pH 3–4 followed by extraction with ethyl acetate, as seen in Merck's purification protocol for related sulfonamide compounds ). Post-synthesis, purity validation should combine reversed-phase (RP) flash chromatography and HPLC/MS analysis. For example, Merck's patent reports using HPLC/MS with a retention time (Rt) of 0.77 min and m/z 275.9 [M+H+] to confirm compound identity and purity .

Q. Which spectroscopic techniques are most effective for characterizing sodium propane-2-sulfinate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, focusing on sulfinate group resonance (δ ~2.5–3.5 ppm for adjacent protons). Pair this with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm sulfinate S-O stretching vibrations (~1040–1080 cm⁻¹). For trace impurities, combine Mass Spectrometry (MS) with elemental analysis to quantify sodium content.

Q. How should researchers address solubility challenges in aqueous and organic solvents?

- Methodological Answer : Sodium propane-2-sulfinate is hygroscopic and exhibits variable solubility. Pre-dry the compound using anhydrous sodium sulfate (a method adapted from organic extraction workflows ). For aqueous solutions, maintain pH >7 to prevent sulfinic acid formation. In non-polar solvents, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.

Advanced Research Questions

Q. How can mechanistic studies differentiate between sulfinate-mediated nucleophilic vs. radical pathways?

- Methodological Answer : To distinguish pathways:

- Nucleophilic : Monitor reaction kinetics under varying pH (sulfinate nucleophilicity increases at higher pH). Use ³⁵S isotopic labeling to track sulfinate incorporation.

- Radical : Introduce radical scavengers (e.g., TEMPO) and observe inhibition. Electron Paramagnetic Resonance (EPR) spectroscopy can detect transient radical intermediates.

Q. What strategies resolve contradictory stability data for sodium propane-2-sulfinate under thermal stress?

- Methodological Answer : Discrepancies in thermal degradation studies often arise from moisture or oxygen exposure. Standardize protocols using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.